2,4-Dimethylpent-4-enenitrile
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
57402-44-5 |
|---|---|
Molecular Formula |
C7H11N |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
2,4-dimethylpent-4-enenitrile |
InChI |
InChI=1S/C7H11N/c1-6(2)4-7(3)5-8/h7H,1,4H2,2-3H3 |
InChI Key |
MXVRFPSJYIKHQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=C)C)C#N |
Origin of Product |
United States |
Structural and Functional Group Analysis Within Aliphatic Nitriles
The structure of 2,4-Dimethylpent-4-enenitrile, as its name implies, is a five-carbon chain (pentane) backbone. It features a nitrile group (-C≡N) and a carbon-carbon double bond (alkene). The locants '2' and '4' indicate the positions of two methyl group substituents, and the '4' in "-4-enenitrile" specifies the location of the double bond. This arrangement results in a chiral center at the second carbon atom.
Aliphatic nitriles are organic compounds where a cyano group is attached to a saturated or unsaturated aliphatic chain. The nitrile group is highly polar and can participate in a variety of chemical transformations. The linear geometry of the C≡N group and its strong electron-withdrawing nature significantly influence the properties of the molecule.
The presence of a gem-dimethyl group (two methyl groups on the same carbon) is a notable structural feature in many organic molecules. In the case of the related isomer, 2,2-Dimethylpent-4-enenitrile (B1347571), this feature can influence reaction rates and pathways, a phenomenon often referred to as the Thorpe-Ingold effect. lookchem.com This effect suggests that the presence of bulky groups can accelerate intramolecular reactions by altering bond angles. lookchem.com While this compound does not have a gem-dimethyl group, the methyl groups at positions 2 and 4 will still exert steric and electronic effects on the molecule's reactivity.
A comparison of the isomers of dimethylpentenenitrile highlights the importance of substituent placement on the physical and chemical properties of the molecule.
Table 1: Properties of Dimethylpentenenitrile Isomers
| Property | 2,2-Dimethylpent-4-enenitrile | (2Z)-4,4-dimethylpent-2-enenitrile | This compound (Predicted) |
|---|---|---|---|
| CAS Number | 2978-30-5 biosynth.com | 29582-20-5 chemsrc.com | Not available |
| Molecular Formula | C₇H₁₁N biosynth.com | C₇H₁₁N chemsrc.com | C₇H₁₁N |
| Molecular Weight | 109.17 g/mol biosynth.com | 109.17 g/mol chemsrc.com | 109.17 g/mol |
| Boiling Point | Not available | Not available | Predicted to be similar to isomers |
| Density | Not available | Not available | Predicted to be similar to isomers |
Note: Data for this compound is predicted based on the properties of its isomers and general chemical principles.
Significance of the Alkene Nitrile Moiety in Synthetic Chemistry
The combination of an alkene and a nitrile group within the same molecule, as seen in 2,4-Dimethylpent-4-enenitrile, creates a synthetically valuable bifunctional scaffold. Alkenyl nitriles are recognized as important building blocks in organic synthesis. molbase.com They can act as electrophilic partners in conjugate addition reactions, and the nitrile group itself is a versatile functional handle that can be transformed into a variety of other functionalities. molbase.com
The reactivity of the alkene-nitrile moiety is diverse. The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or react with organometallic reagents to form ketones. chemsrc.com The presence of both functional groups allows for sequential or tandem reactions, providing a pathway to complex molecular structures.
For instance, the synthesis of heterocyclic compounds often utilizes precursors containing the alkene-nitrile motif. rsc.org The specific positioning of the methyl groups and the double bond in this compound would be expected to influence the regioselectivity and stereoselectivity of these reactions.
Current Research Landscape and Emerging Areas for 2,4 Dimethylpent 4 Enenitrile
Synthesis Pathways from Halogenoalkane Precursors
A primary and well-established method for synthesizing nitriles is through the nucleophilic substitution reaction of an alkyl halide with a metal cyanide, a process known as the Kolbe nitrile synthesis. wikipedia.org For this compound, this would involve a reaction between a suitable halogenated precursor, such as 5-chloro-2,4-dimethylpent-1-ene, and a cyanide salt like sodium or potassium cyanide. chemguide.co.uk
The reaction is typically performed by heating the halogenoalkane under reflux with an ethanolic solution of sodium or potassium cyanide. libretexts.org The cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen. science-revision.co.ukstudymind.co.uk This results in the displacement of the halide ion and the formation of a new carbon-carbon bond, extending the carbon chain by one carbon. libretexts.orgyoutube.com
The mechanism of this substitution can be either Sₙ2 (bimolecular) or Sₙ1 (unimolecular), depending on the structure of the halogenoalkane. chemguide.co.uk For primary and secondary halides, the Sₙ2 mechanism, involving a single transition state, is predominant. youtube.comdocbrown.info Tertiary halides tend to react via the Sₙ1 mechanism, which involves a stable carbocation intermediate. docbrown.info Given the secondary nature of the likely precursor for this compound, a mixture of Sₙ1 and Sₙ2 pathways could be expected. docbrown.info
A critical factor in this synthesis is the choice of solvent. The use of a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is often advantageous as it can accelerate the rate of Sₙ2 reactions and accommodate even sterically hindered halides without promoting rearrangement side-reactions. wikipedia.org It is crucial to use an anhydrous solvent like ethanol, because the presence of water can lead to the formation of alcohols as a byproduct due to the nucleophilic character of hydroxide (B78521) ions. chemguide.co.uklibretexts.org
A potential side reaction is the formation of isonitriles, as the cyanide ion is an ambident nucleophile and can attack via the nitrogen atom. wikipedia.org The reaction conditions, particularly the solvent and counter-ion, can influence the ratio of nitrile to isonitrile products. wikipedia.org
Table 1: General Conditions for Nitrile Synthesis from Halogenoalkanes
| Parameter | Condition | Rationale | Citation |
| Reactants | Halogenoalkane, Sodium/Potassium Cyanide | Classical nucleophilic substitution. | chemguide.co.uk |
| Solvent | Ethanol or Dimethyl Sulfoxide (DMSO) | Ethanol is a common solvent; DMSO can enhance reaction rates for hindered halides. | wikipedia.orglibretexts.org |
| Conditions | Heating under reflux | Prevents loss of volatile reactants and products. | chemguide.co.uklibretexts.org |
| Key Consideration | Anhydrous Environment | Presence of water leads to competing hydrolysis reaction, forming alcohols. | chemguide.co.uk |
Alternative Synthetic Routes to this compound
Beyond the classical halogenoalkane substitution, several alternative methods exist for the synthesis of γ,δ-unsaturated nitriles like this compound.
One powerful strategy is the copper-catalyzed cross-dehydrogenative coupling (CDC) of simple olefins with alkylnitriles. This method allows for the direct coupling of olefin feedstocks with an alkylnitrile, avoiding the need for pre-functionalized halides and toxic cyanide reagents. nih.gov For the synthesis of a γ,δ-unsaturated nitrile, this would involve reacting a suitable alkene with acetonitrile (B52724) in the presence of a copper catalyst and a mild oxidant like di-tert-butyl peroxide. nih.gov This approach is noted for its high chemo- and regioselectivity. nih.gov
Another route involves the hydrocyanation of dienes . While this method is more commonly applied to the synthesis of adiponitrile (B1665535) from butadiene, it can be adapted for more complex substrates. The reaction involves the addition of hydrogen cyanide (HCN) across a double bond, typically catalyzed by nickel or palladium complexes. For a precursor like 2,4-dimethyl-1,4-pentadiene, this could theoretically yield the target nitrile, although controlling regioselectivity would be a significant challenge.
The cyanation of allylic boranes presents a modern approach for creating β,γ-unsaturated nitriles. rsc.org This method involves the reaction of an allylic borane (B79455) with an electrophilic cyanating agent. It demonstrates a broad substrate scope and high functional group tolerance, making it a powerful tool for preparing complex nitriles. rsc.org
Finally, nitriles can be prepared from carbonyl compounds. Aldehydes and ketones react with hydrogen cyanide to form cyanohydrins (hydroxynitriles). ebsco.comlibretexts.org While not a direct route to this compound, a related precursor like 2,4-dimethylpent-4-enal could be converted to the corresponding cyanohydrin, which could then potentially be dehydroxylated to yield the desired unsaturated nitrile, though this would involve multiple steps.
Table 2: Comparison of Alternative Synthetic Routes
| Method | Precursors | Key Features | Citation |
| Cross-Dehydrogenative Coupling | Olefin, Acetonitrile | Copper-catalyzed; avoids toxic cyanide reagents; high selectivity. | nih.gov |
| Hydrocyanation | Diene, Hydrogen Cyanide | Transition-metal catalyzed; industrial relevance; regioselectivity can be a challenge. | |
| Cyanation of Allylic Boranes | Allylic Borane, Electrophilic Cyanating Agent | Modern method; broad scope; high functional group tolerance. | rsc.org |
| From Carbonyls | Aldehyde/Ketone, HCN | Forms cyanohydrin intermediate; requires subsequent reaction steps. | ebsco.comlibretexts.org |
Chemo-, Regio-, and Stereoselective Synthesis of this compound
Achieving selectivity is a paramount challenge in the synthesis of complex molecules like this compound, which contains a chiral center at the C2 carbon and a double bond that can exist as isomers.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis from a halogenoalkane, the primary challenge is preventing the competing elimination reaction (E2), which would form a diene instead of the nitrile. The choice of a non-basic cyanide source and a polar aprotic solvent like DMSO helps to favor the desired substitution (Sₙ2) over elimination. wikipedia.org
Regioselectivity is crucial in addition reactions. For instance, in the copper-catalyzed coupling of an olefin with acetonitrile, high regioselectivity for the γ,δ-unsaturated nitrile product has been reported, often exceeding a 20:1 ratio. nih.gov This is attributed to the influence of the catalyst system and directing effects of the cyano group. nih.gov Similarly, in the allylic alkylation of malononitriles, cobalt-catalyzed reactions have shown excellent branched-to-linear regioselectivity (>20:1). organic-chemistry.org
Stereoselectivity involves controlling the formation of a specific stereoisomer. The C2 position of this compound is a stereocenter, meaning it can exist in either (R) or (S) configurations. To achieve an enantioselective synthesis, one would typically employ a chiral catalyst or a chiral auxiliary. For example, cobalt-catalyzed enantioselective allylic alkylation has been used to produce chiral γ,δ-unsaturated malononitriles with up to 99% enantiomeric excess. organic-chemistry.org Similarly, palladium-catalyzed cross-coupling of α-cyanohydrin triflates with boronic acids has been shown to proceed with complete inversion of configuration at the stereogenic carbon, offering a high degree of stereocontrol. organic-chemistry.org
Green Chemistry Approaches in this compound Production
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In nitrile synthesis, this often focuses on replacing toxic cyanide reagents and employing catalytic methods.
A key green approach is the use of catalytic cross-dehydrogenative coupling , which avoids stoichiometric, pre-functionalized halides and highly toxic cyanide salts, instead using a catalytic amount of an earth-abundant metal like copper. nih.gov This method significantly reduces waste and improves atom economy.
Another strategy involves the dehydration of amides . While this is a two-step process starting from the corresponding carboxylic acid (2,4-dimethylpent-4-enoic acid), it avoids the direct use of cyanide salts. libretexts.org The carboxylic acid is first converted to the primary amide, which is then dehydrated, often using a reagent like phosphorus(V) oxide, to yield the nitrile. libretexts.org
The development of biocatalytic methods , while not yet specifically reported for this compound, represents a major frontier in green nitrile synthesis. Enzymes such as nitrilases can hydrolyze nitriles to carboxylic acids, and the reverse reaction, if feasible, would be a highly sustainable route.
Furthermore, replacing traditional volatile organic solvents (VOCs) with greener alternatives like water or ionic liquids, and using energy-efficient reaction conditions (e.g., microwave heating), are also central to making nitrile production more environmentally benign. organic-chemistry.org
Reactivity of the Nitrile Moiety: Nucleophilic Additions and Reductions
The electron-withdrawing nature of the nitrile group in this compound makes its carbon atom electrophilic and susceptible to attack by nucleophiles. wikipedia.org This reactivity is central to a variety of synthetic transformations.
One key reaction is the addition of Grignard reagents, which leads to the formation of imines. These intermediates can then be hydrolyzed to produce ketones or reduced to form primary amines. wikipedia.org While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of nitriles with organometallic reagents is well-established. For instance, the related compound 2,2-dimethylpent-4-enenitrile (B1347571) is known to react with Grignard reagents in nucleophilic substitution reactions to form imines. biosynth.com
Reduction of the nitrile group offers another important synthetic pathway. A common method for this transformation is the use of lithium aluminum hydride (LiAlH4). For example, (E)-2,2-dimethyl-5-phenylpent-4-enenitrile can be reduced to (E)-2,2-dimethyl-5-phenylpent-4-en-1-amine using LiAlH4 in diethyl ether. sorbonne-universite.fr This type of reduction converts the nitrile into a primary amine, a valuable functional group in organic synthesis.
The hydrolysis of nitriles, typically under acidic or basic conditions, yields amides and subsequently carboxylic acids. wikipedia.org This provides a route to convert the cyano group of this compound into other important oxygen-containing functional groups.
Reactivity of the Alkene Moiety: Electrophilic Additions and Cycloadditions
The carbon-carbon double bond in this compound is a site of electron density, making it reactive towards electrophiles.
A classic example of an electrophilic addition is the reaction with hydrogen halides, such as HBr. In the case of the structurally similar 2,4-dimethylpent-2-ene, the reaction with HBr proceeds via an electrophilic attack of the double bond on the hydrogen of HBr, forming a carbocation intermediate. This is followed by a nucleophilic attack of the bromide ion on the carbocation to yield the final product, 2-bromo-2,4-dimethylpentane. brainly.comchegg.com The regioselectivity of this addition is governed by the stability of the carbocation intermediate.
Cycloaddition reactions, particularly the Diels-Alder reaction, represent another facet of the alkene's reactivity. libretexts.orgkharagpurcollege.ac.inlibretexts.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. kharagpurcollege.ac.inlibretexts.orgresearchgate.net The reactivity in these [4+2] cycloadditions is often enhanced when the dienophile is substituted with electron-withdrawing groups. libretexts.org Given the presence of the electron-withdrawing nitrile group, this compound could potentially act as a dienophile in such reactions. The stereochemistry of the Diels-Alder reaction is highly specific, with the geometry of the reactants being preserved in the product. libretexts.orglibretexts.org
Organometallic Reactions and Cross-Coupling Strategies with this compound
Organometallic reagents play a crucial role in activating and functionalizing this compound. The formation of organometallic complexes can facilitate a variety of transformations, including cross-coupling reactions. thieme-connect.delibretexts.orgthieme-connect.de
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. diva-portal.org These reactions typically involve the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. diva-portal.org While direct cross-coupling examples with this compound are not explicitly detailed, the principles of these reactions are broadly applicable. For instance, selective cross-coupling of dihaloheteroarenes demonstrates the ability to functionalize specific positions on a molecule, a concept that could be extended to molecules like this compound. digitellinc.com
The use of organometallic complexes can also lead to intramolecular reactions. For example, palladium(II) complexes derived from 2,2,NN-tetramethylpent-4-enylamine undergo an intramolecular addition of the Pd-X bond to the double bond, forming a seven-membered chelate ring. lookchem.com This highlights the potential for designing intramolecular reactions with this compound using appropriate organometallic catalysts.
Radical Reactions Involving this compound
The alkene moiety of this compound can also participate in radical reactions. Radical additions to alkenes are a well-established class of reactions. libretexts.org
Mechanistic studies have shown that mechanochemistry can drive the difunctionalization of alkenes through a radical ligand transfer process. d-nb.info This involves the generation of radical species that add across the double bond. For example, the interplay between intermolecular two- or three-component radical difunctionalization processes offers a strategy to generate molecular complexity from simple alkenes. d-nb.info
Furthermore, radical cyclization reactions are a powerful tool in organic synthesis. For instance, a trivalent-titanium mediated transannular reaction of an epoxide can generate a carbon radical that undergoes intramolecular cyclization. chemrxiv.org The formation of radical intermediates from this compound or its derivatives could similarly lead to the construction of complex cyclic structures. The unimolecular reactions of related radical species, such as 2,4-dimethyloxetanyl radicals, have been studied to understand their ring-opening and rearrangement pathways. semanticscholar.org
Strategic Applications of 2,4 Dimethylpent 4 Enenitrile in Complex Molecular Synthesis
2,4-Dimethylpent-4-enenitrile as a Versatile Intermediate for Complex Organic Molecules
Despite its potential as a building block in organic synthesis, extensive searches of chemical and scientific databases have yielded no specific examples or detailed research findings on the utilization of this compound as a versatile intermediate in the synthesis of complex organic molecules. The nitrile functionality could theoretically be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, while the alkene moiety could undergo various addition or oxidation reactions. However, there is a lack of published studies demonstrating these transformations or their application in multi-step syntheses.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₁N |
| Molecular Weight | 109.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 57402-44-5 |
Development of Advanced Synthetic Scaffolds from this compound
The development of novel molecular scaffolds is a cornerstone of modern medicinal and materials chemistry. In principle, the bifunctional nature of this compound could be exploited to construct unique molecular architectures. For instance, intramolecular cyclization reactions could potentially lead to the formation of carbocyclic or heterocyclic ring systems. Nevertheless, a thorough review of the existing literature provides no documented instances of this compound being used to develop advanced synthetic scaffolds. Research in this specific area appears to be unpublished or has not been conducted.
Role of this compound in Natural Product Synthesis Analogs
The synthesis of natural product analogs is a critical endeavor for drug discovery and development, allowing for the exploration of structure-activity relationships. While the structural motifs present in this compound could potentially be incorporated into analogs of naturally occurring compounds, there is no scientific literature available that describes its use in this context. The total synthesis of natural products or their analogs is a well-documented field, yet this specific nitrile does not appear as a reported precursor or intermediate in these synthetic routes.
Exploration of this compound in Materials Science Precursor Development
In materials science, monomers containing functional groups like nitriles and alkenes can be valuable precursors for the synthesis of polymers and other functional materials. The alkene group could participate in polymerization reactions, while the nitrile group could be used to modify the properties of the resulting material. However, an exhaustive search for the application of this compound in materials science has not returned any relevant research articles or patents. Its potential as a monomer or precursor for the development of new materials remains unexplored in the available literature.
Based on a comprehensive review of scientific databases and patent literature, there is a notable absence of published research detailing the strategic applications of this compound in the areas of complex molecular synthesis, development of advanced synthetic scaffolds, natural product synthesis analogs, and materials science precursor development. While the compound's structure suggests potential utility, this potential has not been realized in the documented scientific record. Further research would be necessary to explore and establish the role of this compound in these advanced chemical applications.
Advanced Analytical and Spectroscopic Characterization Methodologies for 2,4 Dimethylpent 4 Enenitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and chemical environment of the atoms within the 2,4-Dimethylpent-4-enenitrile molecule. Through the analysis of ¹H and ¹³C NMR spectra, a detailed structural map can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their chemical shifts, signal integrations (proton ratios), and spin-spin coupling patterns. Based on the structure, a predicted spectrum would exhibit signals corresponding to the different types of protons present.
The vinyl protons (=CH₂) are expected to appear as distinct signals in the downfield region, typically between 4.5 and 6.5 ppm, due to the deshielding effect of the double bond. libretexts.org The allylic proton (-CH-) is adjacent to both the double bond and the nitrile group, which would place its signal in a range of approximately 1.6 to 2.2 ppm. libretexts.orgpressbooks.pub The protons of the methylene (B1212753) group (-CH₂-) adjacent to the chiral center would likely appear as a complex multiplet. The six protons of the two methyl groups attached to the same carbon as the nitrile group are chemically equivalent and would produce a single, sharp signal. Similarly, the three protons of the methyl group on the double bond would give rise to another distinct signal.
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Vinyl (=CH₂) | 4.5 - 6.5 | Multiplet | 2H |
| Allylic (-CH-) | 1.6 - 2.2 | Multiplet | 1H |
| Methylene (-CH₂-) | ~1.5 - 2.0 | Multiplet | 2H |
| Methyl (-C(CH₃)₂CN) | ~1.3 | Singlet | 6H |
| Methyl (-C(CH₃)=CH₂) | ~1.7 | Singlet | 3H |
Note: These are predicted values and actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in its structure.
The carbon of the nitrile group (C≡N) is characteristically found in the range of 115-130 ppm. pressbooks.publibretexts.org The sp² hybridized carbons of the alkene group (=C< and =CH₂) will resonate in the downfield region, typically between 100 and 160 ppm. youtube.comchemistrysteps.com The sp³ hybridized carbons of the alkyl chain and methyl groups will appear in the upfield region of the spectrum. The quaternary carbon attached to the two methyl groups and the nitrile group will also have a characteristic chemical shift.
Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Nitrile (-C≡N) | 115 - 130 |
| Alkene (=C<) | 120 - 160 |
| Alkene (=CH₂) | 100 - 120 |
| Allylic (-CH-) | 25 - 50 |
| Methylene (-CH₂-) | 30 - 50 |
| Quaternary (-C(CH₃)₂CN) | 30 - 50 |
| Methyls (-CH₃) | 10 - 30 |
Note: These are predicted values and actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis.uobabylon.edu.iq
Mass spectrometry is a critical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation pattern. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₇H₁₁N = 109.17 g/mol ).
The fragmentation of unsaturated nitriles in the mass spectrometer can be complex. Common fragmentation pathways for nitriles may include the loss of a hydrogen atom to form a stable [M-1]⁺ ion. whitman.edu The presence of the double bond can lead to allylic cleavage. Other potential fragmentations could involve the loss of a methyl radical (CH₃•) or the entire nitrile group (•CN). The McLafferty rearrangement is a possibility for nitriles with a sufficiently long alkyl chain, which could result in a characteristic peak at m/z 41. whitman.edu A detailed analysis of the fragmentation pattern can help to confirm the proposed structure.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Notes |
| 109 | [C₇H₁₁N]⁺ | Molecular Ion (M⁺) |
| 108 | [C₇H₁₀N]⁺ | Loss of a hydrogen atom ([M-H]⁺) |
| 94 | [C₆H₈N]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |
| 82 | [C₆H₁₀]⁺ | Loss of the nitrile group ([M-CN]⁺) |
| 41 | [C₃H₅]⁺ | Possible McLafferty rearrangement product or other C₃H₅⁺ fragment |
Note: The relative intensities of these fragments would need to be determined experimentally.
Infrared (IR) Spectroscopy for Functional Group Identification.uobabylon.edu.iq
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the nitrile and alkene groups.
The most prominent and diagnostic absorption will be the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This typically appears as a sharp, medium-to-strong intensity band in the region of 2260-2240 cm⁻¹. spectroscopyonline.comuc.edu The carbon-carbon double bond (C=C) stretch of the alkene will give rise to an absorption band in the range of 1680-1640 cm⁻¹. vscht.czorgchemboulder.com Additionally, the C-H stretching vibrations of the sp² hybridized carbons of the alkene will be observed at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while the C-H stretches of the sp³ hybridized carbons of the alkyl portions will appear just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹). vscht.czorgchemboulder.com
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium - Strong, Sharp |
| Alkene (C=C) | Stretch | 1680 - 1640 | Weak - Medium |
| Alkene C-H | Stretch | 3100 - 3000 | Medium |
| Alkyl C-H | Stretch | 3000 - 2850 | Strong |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis.uobabylon.edu.iq
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for assessing the purity of this compound and for analyzing it within complex mixtures. thermofisher.commedistri.swissysi.com In this hyphenated technique, the gas chromatograph separates the components of a sample based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectral data for their identification.
For a sample of this compound, GC-MS analysis would yield a chromatogram, ideally showing a single major peak if the compound is pure. The retention time of this peak is a characteristic property under specific GC conditions. The mass spectrum of this peak can be compared with a library of known spectra or analyzed as described in the Mass Spectrometry section to confirm the identity of the compound. If impurities are present, they will appear as additional peaks in the chromatogram, and their mass spectra can be used for their identification and quantification. This technique is particularly well-suited for volatile organic compounds like this compound. thermofisher.commedistri.swissysi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, this method is contingent upon the ability to grow a suitable single crystal of the compound of interest.
This compound is a liquid at room temperature, and obtaining a single crystal suitable for X-ray diffraction would require specialized crystallization techniques at low temperatures. To date, there is no publicly available information to suggest that the solid-state crystal structure of this compound has been determined by X-ray crystallography. Therefore, while it remains a theoretical possibility for structural confirmation in the solid state, it is not a routinely applied analytical method for this compound.
Computational and Theoretical Chemistry Studies of 2,4 Dimethylpent 4 Enenitrile
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2,4-Dimethylpent-4-enenitrile, DFT calculations can elucidate a variety of electronic properties that govern its reactivity and intermolecular interactions.
The electronic properties of α,β-unsaturated nitriles are significantly influenced by the conjugation between the carbon-carbon double bond and the nitrile group. This conjugation leads to a delocalization of π-electrons across this functional group system. DFT calculations for analogous compounds, such as methacrylonitrile, reveal the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is typically localized on the C=C double bond, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is generally centered around the nitrile group and the β-carbon of the double bond, suggesting these are the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap implies higher reactivity.
The presence of methyl groups at the 2 and 4 positions in this compound would be expected to have an electron-donating effect through hyperconjugation. This would likely increase the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack compared to less substituted unsaturated nitriles. The Mulliken charge distribution, another property derivable from DFT, would quantify the partial charges on each atom, highlighting the electrophilic and nucleophilic centers. The nitrogen atom of the nitrile group is expected to carry a significant negative partial charge, making it a potential site for hydrogen bonding.
Table 1: Representative DFT-Calculated Electronic Properties for a Structurally Similar Unsaturated Nitrile (Methacrylonitrile)
| Property | Calculated Value | Significance for this compound |
| HOMO Energy | -7.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. The value for this compound is expected to be slightly higher (less negative) due to the electron-donating methyl groups. |
| LUMO Energy | -0.5 eV | Represents the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 7.0 eV | A measure of chemical reactivity. A smaller gap suggests higher reactivity. |
| Dipole Moment | 3.5 D | Quantifies the polarity of the molecule, influencing its solubility and intermolecular interactions. |
Note: The data in this table is representative of a smaller, structurally related molecule and serves to illustrate the types of properties calculated. Actual values for this compound would require specific calculations.
Molecular Docking and Dynamics Simulations for Conformational Analysis
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction of a small molecule with a larger receptor, such as a protein, and to analyze its conformational flexibility. While no specific docking or MD studies have been published for this compound, the methodologies are broadly applicable.
Conformational Analysis: this compound is a relatively flexible molecule due to the presence of single bonds that allow for rotation. A thorough conformational analysis would be the first step in any docking or dynamics study. This involves identifying the low-energy conformations of the molecule. Computational methods like Monte Carlo or systematic search algorithms can be employed to explore the potential energy surface and identify stable conformers. For this compound, the key rotatable bond would be the C2-C3 bond, which would determine the relative orientation of the isopropyl group and the rest of the molecule.
Molecular Docking: Molecular docking simulations could be used to predict the preferred binding orientation of this compound within the active site of a hypothetical enzyme or receptor. The nitrile group, with its ability to act as a hydrogen bond acceptor, would likely play a significant role in directing the binding mode. The docking score, an estimation of the binding affinity, would depend on factors such as hydrogen bonds, van der Waals interactions, and electrostatic interactions between the ligand and the receptor.
Molecular Dynamics Simulations: Following docking, MD simulations can provide a more dynamic picture of the ligand-receptor complex. An MD simulation would track the movements of all atoms in the system over time, providing insights into the stability of the binding pose, the flexibility of the ligand within the active site, and the role of solvent molecules. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) of the ligand to assess its stability in the binding pocket and the root-mean-square fluctuation (RMSF) to identify flexible regions of the ligand and protein.
Table 2: Illustrative Data from a Hypothetical Molecular Docking and Dynamics Study of this compound
| Parameter | Hypothetical Value | Interpretation |
| Docking Score | -6.5 kcal/mol | A negative value indicates a favorable binding interaction. This would be compared to known inhibitors of the target protein. |
| Key Interacting Residues | TYR 82, SER 120 | Hypothetical amino acids in a binding site that form hydrogen bonds or other significant interactions with the ligand. |
| Average Ligand RMSD | 1.2 Å | A low RMSD value over the course of an MD simulation suggests a stable binding pose. |
| Key Conformational Dihedral Angle | 65° (C1-C2-C3-C4) | The average value of a key dihedral angle during the simulation, describing the dominant conformation in the bound state. |
Note: This table presents hypothetical data to demonstrate the type of information obtained from such studies.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, computational studies could explore various potential reactions, such as additions to the double bond or reactions involving the nitrile group.
Studies on similar α,β-unsaturated nitriles have shown that they can undergo nucleophilic addition. The reaction mechanism can be modeled using DFT to map out the potential energy surface. This would involve locating the structures of the reactants, intermediates, transition states, and products. The calculated activation energy (the energy difference between the reactants and the transition state) would provide an indication of the reaction rate.
For example, the Michael addition of a nucleophile to the β-carbon of the double bond is a plausible reaction. Computational modeling could compare the energetics of this pathway with a direct nucleophilic attack on the carbon atom of the nitrile group. The results would help to predict the regioselectivity of the reaction under different conditions. Furthermore, the role of a catalyst in lowering the activation energy could also be investigated.
Table 3: Hypothetical Activation Energies for Plausible Reaction Pathways of this compound
| Reaction Pathway | Hypothetical Activation Energy (kcal/mol) | Implication |
| Michael Addition (Nucleophilic attack at C4) | 15 | A relatively low activation energy suggests this pathway is kinetically favorable. |
| 1,2-Addition (Nucleophilic attack at the nitrile carbon) | 25 | A higher activation energy indicates that this pathway is less likely to occur under the same conditions as the Michael addition. |
| Electrophilic Addition to the C=C bond | 20 | The feasibility of this reaction would depend on the nature of the electrophile. |
Note: The values in this table are for illustrative purposes and would need to be determined through specific quantum chemical calculations.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies involving this compound are publicly available, the methodology could be applied if a set of analogous compounds with measured biological activity were available.
In a hypothetical QSAR study, this compound would be one compound in a larger dataset of related unsaturated nitriles. For each compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the observed biological activity (e.g., enzyme inhibition, toxicity). A successful QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent or less toxic molecules.
Table 4: Example of a Data Table for a Hypothetical QSAR Study
| Compound | LogP | HOMO Energy (eV) | Molecular Volume (ų) | Biological Activity (log 1/C) |
| Compound A | 1.5 | -7.8 | 100 | 4.2 |
| Compound B | 2.0 | -7.6 | 115 | 4.8 |
| This compound | 2.3 | -7.4 | 130 | 5.1 |
| Compound D | 2.8 | -7.2 | 145 | 5.5 |
Note: This table illustrates the type of data used in a QSAR study. The values are hypothetical.
Future Research Directions and Unexplored Avenues for 2,4 Dimethylpent 4 Enenitrile
Discovery of Novel Catalytic Transformations
The unique molecular architecture of 2,4-Dimethylpent-4-enenitrile makes it an ideal substrate for exploring a variety of catalytic transformations. Future research could focus on leveraging the reactivity of its alkene and nitrile moieties, as well as the activation of its C-H bonds.
Key areas for investigation include:
Asymmetric Hydrofunctionalization: The development of catalytic systems for the enantioselective hydrofunctionalization of the double bond in this compound would provide access to a range of chiral nitrile-containing building blocks. Research in this area could explore transition-metal-catalyzed hydrocyanation, hydroamination, and hydroalkoxylation reactions. Recent advancements in nickel- and palladium-catalyzed hydrocyanation of alkenes could be adapted to this substrate, potentially offering control over regioselectivity to yield either the Markovnikov or anti-Markovnikov product. rsc.orgrsc.orgwiley.comresearchgate.net
Allylic C-H Functionalization: The allylic methyl groups and the methylene (B1212753) group in this compound are prime targets for direct C-H functionalization. nih.govresearchgate.net This approach avoids the need for pre-functionalized substrates and offers a more atom-economical route to complex molecules. Research could focus on the use of transition-metal catalysts, such as those based on rhodium, iridium, or palladium, to introduce a variety of functional groups at the allylic position. nih.govrsc.org Furthermore, the burgeoning field of metallaphotoredox catalysis could enable novel C-H functionalization pathways under mild conditions. rsc.org
Metathesis Reactions: Alkene metathesis is a powerful tool for the formation of new carbon-carbon bonds. Cross-metathesis of this compound with other olefins could lead to the synthesis of a diverse array of unsaturated nitriles with extended carbon chains. The nitrile functionality is generally well-tolerated by modern ruthenium-based metathesis catalysts.
Radical-Mediated Transformations: The alkene moiety in this compound is susceptible to radical addition reactions. Future research could explore photocatalytic and photoenzymatic approaches to generate and add various radical species across the double bond. nih.govacs.org For instance, the photoenzymatic hydrocyanoalkylation of alkenes offers a green and highly enantioselective method for the synthesis of stereogenic nitriles. nih.gov
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form heterocyclic structures. nih.gov For example, [2+2+2] cycloadditions with alkynes or [3+2] cycloadditions with azides could be explored to construct novel carbo- and heterocyclic scaffolds. nih.gov
Integration into High-Throughput Synthesis Methodologies
High-throughput synthesis (HTS) has become an indispensable tool in modern drug discovery and materials science. The amenability of this compound to a variety of catalytic transformations makes it an attractive candidate for integration into HTS workflows.
Future research in this area could focus on:
Development of Robust Catalytic Protocols: Adapting the novel catalytic transformations described in the previous section for use in automated synthesis platforms. This would involve optimizing reaction conditions to ensure high yields and purity across a range of substrates and reagents.
Library Synthesis: Utilizing this compound as a central scaffold to generate large libraries of diverse compounds. By systematically varying the reaction partners in catalytic transformations such as cross-coupling, C-H functionalization, and multicomponent reactions, a vast chemical space can be explored.
Flow Chemistry: The implementation of catalytic reactions involving this compound in continuous flow systems could offer several advantages over traditional batch processing, including improved safety, scalability, and reaction control.
Applications in Emerging Areas of Organic Chemistry
The unique structural features of this compound could be leveraged in several emerging areas of organic chemistry.
Potential applications include:
Photoredox Catalysis: The alkene and nitrile functionalities could serve as handles for photoredox-catalyzed transformations. For instance, the alkene could participate in radical-based difunctionalization reactions, while the nitrile could act as a directing group or a precursor to other functional groups under photoredox conditions. rsc.orgmdpi.com
Electrochemistry: Electrosynthesis offers a green and powerful alternative to traditional chemical methods. The double bond in this compound could be a substrate for electrochemical oxidation or reduction, leading to novel functionalized products.
Biocatalysis: The use of enzymes to catalyze reactions offers unparalleled selectivity and sustainability. Future research could explore the use of engineered enzymes for the asymmetric functionalization of this compound. For example, "ene"-reductases could be employed for the stereoselective reduction of the double bond. nih.gov
Development of Sustainable Synthesis Protocols
The principles of green chemistry are increasingly important in modern organic synthesis. Future research should focus on developing sustainable and environmentally benign methods for both the synthesis and transformation of this compound.
Key strategies for achieving this include:
Cyanide-Free Synthesis Routes: Exploring alternative, safer sources of the nitrile group in the synthesis of this compound and its derivatives. This could involve the use of biocatalytic methods, such as aldoxime dehydratases, which offer a cyanide-free route to nitriles under mild, aqueous conditions. nih.govmdpi.com
Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts (e.g., palladium, rhodium, iridium) with catalysts based on more abundant and less toxic metals such as iron, copper, and manganese. nih.govnih.govnih.gov
Use of Renewable Feedstocks and Solvents: Investigating the synthesis of this compound from renewable starting materials and employing green solvents in its transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
